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molecular formula C9H7NO B015419 1H-indole-6-carbaldehyde CAS No. 1196-70-9

1H-indole-6-carbaldehyde

Cat. No. B015419
M. Wt: 145.16 g/mol
InChI Key: VSPBWOAEHQDXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05281593

Procedure details

To a solution of 6-hydroxymethyl indole (4.9 g, 33.3 mmol) in dry dichloromethane (200 ml) was added a solution of pyridinium dichromate (15.97 g, 42.5 mmol) in dry dichloromethane (100 ml) and the suspension stirred at room temperature for 5 hours. The suspension was diluted with diethyl ether and filtered through a pad of silica to give an orange solution, which was evaporated in vacuo. The crude solid was purified by flash chromatography on silica, eluting with 50% diethyl ether in hexane, to yield a pale orange solid. Recrystallisation from diethyl ether/40°-60° C. petrol gave a pale orange crystalline solid, m.p. 126°-128° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
15.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>ClCCl.C(OCC)C>[CH:2]([C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1)=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
OCC1=CC=C2C=CNC2=C1
Name
Quantity
15.97 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica
CUSTOM
Type
CUSTOM
Details
to give an orange solution, which
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with 50% diethyl ether in hexane
CUSTOM
Type
CUSTOM
Details
to yield a pale orange solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from diethyl ether/40°-60° C. petrol
CUSTOM
Type
CUSTOM
Details
gave a pale orange crystalline solid, m.p. 126°-128° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(=O)C1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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